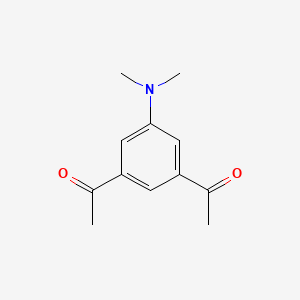

N,N-Dimethyl-3,5-diacetylaniline

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

205498-59-5 |

|---|---|

Fórmula molecular |

C12H15NO2 |

Peso molecular |

205.25 g/mol |

Nombre IUPAC |

1-[3-acetyl-5-(dimethylamino)phenyl]ethanone |

InChI |

InChI=1S/C12H15NO2/c1-8(14)10-5-11(9(2)15)7-12(6-10)13(3)4/h5-7H,1-4H3 |

Clave InChI |

MGDSYNXHUQPQSL-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)C1=CC(=CC(=C1)N(C)C)C(=O)C |

Origen del producto |

United States |

Advanced Synthetic Methodologies for N,n Dimethyl 3,5 Diacetylaniline

Regioselective Aromatic Acylation Strategies

The introduction of two acetyl groups at the C3 and C5 positions (meta to the amino group) of an N,N-dimethylaniline skeleton is a non-trivial transformation. Standard electrophilic substitution methods are often unselective, leading to complex product mixtures. This section delves into specialized strategies aimed at achieving this specific substitution pattern.

Friedel-Crafts Acylation Approaches to 3,5-Diacetylation

The Friedel-Crafts acylation is a fundamental reaction for attaching acyl groups to an aromatic ring. byjus.com However, its application to the direct synthesis of N,N-Dimethyl-3,5-diacetylaniline from N,N-dimethylaniline is fraught with challenges. The N,N-dimethylamino group is a strong activating group that directs incoming electrophiles to the ortho and, predominantly, the para positions. nih.govresearchgate.netnih.gov Consequently, a standard Friedel-Crafts acylation using an acylating agent like acetyl chloride or acetic anhydride (B1165640) with a Lewis acid catalyst (e.g., aluminum chloride) would yield 4-acetyl-N,N-dimethylaniline as the major product.

Furthermore, the basic nitrogen atom of the dimethylamino group can form a complex with the Lewis acid catalyst. nih.govquora.comquora.com This interaction deactivates the aromatic ring by forming a positively charged anilinium-type species, which is a strong meta-director but is also highly deactivated towards further electrophilic attack, thus impeding the Friedel-Crafts reaction altogether. quora.com

Due to these limitations, the direct diacetylation of N,N-dimethylaniline at the 3 and 5 positions via a conventional Friedel-Crafts approach is not considered a viable synthetic route. Achieving the desired product would necessitate a multi-step sequence, potentially involving the use of blocking groups or starting with an aniline (B41778) derivative bearing a meta-directing group that is later converted to the N,N-dimethylamino functionality.

Directed Ortho-Metallation and Subsequent Electrophilic Acylation

Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The tertiary amine functionality of N,N-dimethylaniline is a classic DMG, which reliably directs metalation to the C2 (ortho) position. wikipedia.orguwindsor.ca Therefore, a standard DoM sequence on N,N-dimethylaniline followed by quenching with an acylating electrophile would produce ortho-acylated products, not the desired 3,5-disubstituted isomer.

However, recent advances in organometallic chemistry have uncovered methods to override the intrinsic ortho-directing ability of the dimethylamino group. Groundbreaking research has shown that meta-metalation of N,N-dimethylaniline can be achieved using specific mixed-metal reagents. For instance, the use of a sodium-zincate complex, (TMEDA)Na(TMP)(t-Bu)Zn(t-Bu), was found to surprisingly favor meta-zincation. nih.gov Subsequent trapping of the reaction mixture with iodine yielded a mixture of regioisomers where the meta-iodinated product was dominant.

| Metalation Reagent | Quenching Electrophile | Product Ratio (ortho:meta:para) | Conversion (%) |

| (TMEDA)Na(TMP)(t-Bu)Zn(t-Bu) | I₂ | 6 : 73 : 21 | 72 |

This table presents the regioisomeric distribution of N,N-dimethyliodoaniline isomers formed after metalation and subsequent iodination, as determined by NMR. nih.gov This demonstrates the potential for meta-functionalization.

In a different approach, a specially designed "template base" has been shown to accomplish a selective 3,5-dimetalation of N,N-dimethylaniline. strath.ac.uk These advanced methods, while not yet standard, represent the cutting edge of regioselective C-H activation and offer a potential, albeit complex, pathway to 3,5-disubstituted N,N-dimethylaniline derivatives.

Alternative Catalytic Acylation Methods

Beyond the classic Friedel-Crafts reaction, various catalytic systems have been developed for the acylation of aromatic compounds. For instance, certain gold(I) complexes have been shown to catalyze the Friedel-Crafts alkylation of N,N-dimethylaniline, although these reactions also exhibit a strong preference for the para-product. nih.govnih.govresearchgate.net Other catalysts, such as the simple nickel salt NiCl₂·6H₂O, are known to catalyze the acylation of amines, though typically this involves the coupling of amines with aldoximes to form amides rather than direct C-H acylation of the aromatic ring. nih.gov

The development of a catalytic system that can selectively perform a double acylation at the meta positions of a strongly ortho, para-directing substrate like N,N-dimethylaniline remains a significant and largely unsolved challenge in synthetic chemistry. Such a transformation would require a catalyst capable of overcoming the powerful innate electronic preferences of the substrate.

N-Alkylation Protocols for Dimethylamino Group Introduction

Given the significant regioselectivity challenges associated with the direct acylation of N,N-dimethylaniline, a more synthetically practical approach to this compound involves the N,N-dimethylation of a pre-functionalized precursor, namely 3,5-diacetylaniline. This strategy separates the C-H functionalization and N-H functionalization into distinct, more controllable steps.

Reductive Amination Pathways for Tertiary Amine Formation

Reductive amination is a highly effective and widely used method for the N-alkylation of amines. To synthesize this compound from 3,5-diacetylaniline, two methyl groups can be introduced using formaldehyde (B43269) as the C1 source in the presence of a suitable reducing agent. researchgate.netechemi.com The reaction proceeds through the initial formation of an iminium ion, which is then reduced in situ. The process is repeated to install the second methyl group, yielding the desired tertiary amine.

The Eschweiler-Clarke reaction, which uses a mixture of formaldehyde and formic acid (which acts as the reducing agent), is a classic example of this transformation. More modern and milder procedures often employ reducing agents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). scirp.org These methods are generally high-yielding and tolerate a wide variety of functional groups. scirp.org

| Amine Precursor | Methyl Source | Reducing Agent | Conditions | Product |

| Primary/Secondary Amine | Formaldehyde | NaBH₃CN | pH ~7, 70-90°C | N,N-Dimethylated Amine |

| Primary/Secondary Amine | Formaldehyde | HCOOH | Heat | N,N-Dimethylated Amine |

This table outlines general conditions for the N,N-dimethylation of amines via reductive amination.

Direct Methylation Using Green Reagents and Catalysts

In line with the principles of green chemistry, significant efforts have been made to replace toxic and hazardous methylating agents like methyl iodide and dimethyl sulfate. unive.it Dimethyl carbonate (DMC) has emerged as an excellent eco-friendly alternative. unive.itpsu.edu It is non-toxic, biodegradable, and the byproducts are typically methanol (B129727) and carbon dioxide. unive.it

The N,N-dimethylation of anilines using DMC can be accomplished, often requiring elevated temperatures and sometimes a catalyst. psu.edu Microwave irradiation has also been employed to accelerate the reaction, providing the desired N-methylated products in high yields and purity. psu.eduresearchgate.net This approach offers a sustainable and efficient route to this compound from its primary amine precursor.

| Substrate | Methylating Agent | Conditions | Key Feature |

| Aromatic Amines | Dimethyl Carbonate (DMC) | Heat, Optional Catalyst | Green, non-toxic reagent |

| Aromatic Diamines | Dimethyl Carbonate (DMC) | Microwave Irradiation | Rapid, high-yielding |

This table summarizes the use of Dimethyl Carbonate (DMC) as a green methylating agent for anilines.

Convergent and Divergent Synthetic Routes to the this compound Scaffold

The construction of polysubstituted aromatic rings like this compound can be approached through two primary strategies: convergent and divergent synthesis. researchgate.netthieme-connect.com A convergent synthesis involves the separate synthesis of key fragments of the target molecule, which are then joined together in the later stages. thieme-connect.com In contrast, a divergent approach begins with a common starting material that is sequentially modified to introduce the desired functional groups. researchgate.net

For this compound, a divergent approach appears to be the more plausible and commonly considered pathway. This strategy would likely commence with a readily available aniline derivative, followed by the introduction of the two acetyl groups and finally the N,N-dimethylation. One potential divergent route starts with 3,5-dimethylaniline (B87155). chemicalbook.comnih.govnbinno.com This starting material can be synthesized through various methods, including the reaction of sym-m-xylenol with ammonia (B1221849) at elevated temperature and pressure or the catalytic dehydrogenation of 3,5-dimethyl-cyclohexenone oxime in the gaseous phase. google.comgoogle.com Another approach involves the reduction of 3,5-dinitro-m-xylene. The subsequent key steps in a divergent synthesis of the target compound would be the double Friedel-Crafts acylation of the aniline derivative followed by N,N-dimethylation.

A potential, though likely more challenging, convergent synthesis would involve the preparation of a 3,5-diacetyl-substituted aromatic precursor that is then coupled with a dimethylamine (B145610) equivalent. The inherent difficulties in achieving regioselective double acylation on an already substituted benzene (B151609) ring make this approach less straightforward.

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

The successful synthesis of this compound, particularly via a divergent route, hinges on the careful optimization of each reaction step to maximize yield and selectivity. The two critical transformations are the Friedel-Crafts acylation to introduce the acetyl groups and the N-alkylation to introduce the methyl groups.

The Friedel-Crafts acylation of anilines is notoriously challenging due to the Lewis basicity of the amino group, which can complex with the Lewis acid catalyst, thereby deactivating it. stackexchange.comeduncle.com To overcome this, the amino group is often protected as an amide before acylation. The reaction conditions, including the choice of Lewis acid catalyst, solvent, temperature, and reaction time, must be meticulously controlled to favor the desired di-acylated product and minimize side reactions. Recent studies have explored the use of various catalysts and reaction media to improve the efficiency of Friedel-Crafts acylation of aromatic compounds. For instance, phosphomolybdic acid encapsulated in MIL-53 (Fe) metal-organic frameworks has been used as a heterogeneous catalyst for the acylation of para-fluorophenol, with optimization of catalyst loading and reaction time leading to excellent yields. nih.gov

Similarly, the N,N-dimethylation of anilines requires careful optimization to ensure high selectivity for the dimethylated product over the monomethylated or unreacted starting material. researchgate.netoup.com A variety of methylating agents and catalytic systems have been developed for this purpose.

The following subsections will delve into the specific roles of homogeneous and heterogeneous catalysis in the key bond-forming reactions for the synthesis of this compound.

Role of Homogeneous Catalysis in Carbon-Carbon Bond Formation

Homogeneous catalysis plays a pivotal role in the formation of carbon-carbon bonds, a key step in the Friedel-Crafts acylation required for the synthesis of the diacetylated aniline precursor. mt.comtaylorandfrancis.com In this context, a homogeneous catalyst, being in the same phase as the reactants, can offer high selectivity and activity under mild reaction conditions. mt.com

The classic Friedel-Crafts acylation employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in stoichiometric amounts. masterorganicchemistry.comkhanacademy.org However, the development of more efficient catalytic systems is a significant area of research. Transition metal complexes are particularly important in homogeneous catalysis, enabling a wide range of selective transformations. mt.com For the acylation of aromatic compounds, various homogeneous catalysts have been investigated to overcome the limitations of traditional methods.

For instance, the use of transition metal complexes with tailored ligands can allow for the reaction to proceed with catalytic amounts of the Lewis acid, reducing waste and simplifying purification. The choice of solvent can also significantly impact the reaction outcome. While traditional solvents for Friedel-Crafts reactions include nitrobenzene (B124822) and carbon disulfide, modern approaches often seek more environmentally benign alternatives. The optimization of these parameters is crucial for achieving high yields and regioselectivity in the acylation of aniline derivatives.

A representative, though not exhaustive, table of homogeneous catalysts and conditions for Friedel-Crafts type acylation is presented below, illustrating the variety of approaches explored in the literature.

| Catalyst | Acylating Agent | Aromatic Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |

| AlCl₃ | Acetyl chloride | Benzene | - | - | - | masterorganicchemistry.comkhanacademy.org |

| FeCl₃ | Acyl chlorides | Aromatic groups | - | - | - | masterorganicchemistry.com |

| (η³-allyl)Co[P(OMe)₃]₃ | - | Benzene (Deuteration) | - | - | all-cis-C₆H₆D₆ | libretexts.org |

| (PPh₃)₃RuCl₂ | - | Alkenes (Hydrogenation) | - | - | - | libretexts.org |

This table provides examples of homogeneous catalysts used in related C-C bond-forming and hydrogenation reactions to illustrate the scope of this type of catalysis.

Application of Heterogeneous Catalysis for Nitrogen-Alkylation

The final step in the proposed divergent synthesis of this compound is the N,N-dimethylation of the diacetylated aniline intermediate. Heterogeneous catalysis offers significant advantages for this transformation, including ease of catalyst separation and recycling, which are crucial for industrial applications. thieme-connect.comchemrxiv.org

A variety of heterogeneous catalysts have been developed for the N-alkylation of anilines. These catalysts are typically based on supported metal nanoparticles, mixed metal oxides, or zeolites. The choice of catalyst, support, and reaction conditions can be tailored to achieve high selectivity for the desired N,N-dimethylated product.

For example, CeO₂-supported copper (Cu/CeO₂) has been shown to be an effective heterogeneous catalyst for the N-methylation of aniline with CO₂ and H₂, demonstrating high selectivity to the mono-N-methylated product by suppressing over-methylation. oup.com In another study, carbon-supported Ruthenium nanoparticles (Ru/C) were used for the selective N-dimethylation of various functional amines with formaldehyde. chemrxiv.org Shi's group developed a CuAlOx catalyst for the N-methylation of anilines, achieving a high yield of N,N-dimethylaniline by adjusting the reaction conditions. thieme-connect.com

The table below summarizes some examples of heterogeneous catalysts and conditions used for the N-methylation of anilines, showcasing the progress in this field.

| Catalyst | Methylating Agent | Substrate | Temperature (°C) | Yield of N,N-dimethylaniline (%) | Reference |

| Cu/CeO₂ | CO₂/H₂ | Aniline | 170 | Low (favors mono-methylation) | oup.com |

| Ru/C | Formaldehyde | Benzylamine | 70 | High (for N,N-dimethylbenzylamine) | chemrxiv.org |

| CuAlOx | Methanol | Aniline | 160 | 83 (with adjusted H₂ pressure and time) | thieme-connect.com |

| PdCu-Fe₃O₄ NPs | Methanol | Aniline | - | - | researchgate.net |

| Pt-MoOx/TiO₂ | CO₂/H₂ | Nitroarenes | 140-170 | Good to excellent | nih.gov |

| Au/rutile | CO₂/H₂ | Nitroarenes | 140-170 | Good to excellent | nih.gov |

This table illustrates the diversity of heterogeneous catalytic systems developed for N-methylation reactions, providing a basis for selecting and optimizing conditions for the synthesis of this compound.

Elucidation of Chemical Reactivity and Mechanistic Pathways of N,n Dimethyl 3,5 Diacetylaniline

Electrophilic Aromatic Substitution Reactivity

The susceptibility of the benzene (B151609) ring in N,N-Dimethyl-3,5-diacetylaniline to attack by electrophiles is determined by the cumulative electronic effects of its substituents. While the N,N-dimethylamino group strongly activates the ring, the two meta-positioned acetyl groups exert a deactivating influence.

The regioselectivity of electrophilic aromatic substitution on the this compound ring is a direct consequence of the competition between the directing effects of the N,N-dimethylamino group and the two acetyl groups.

N,N-Dimethylamino Group (-N(CH₃)₂): This group is a powerful activating substituent. wikipedia.org The nitrogen atom's lone pair of electrons can be delocalized into the benzene ring through the resonance (+M) effect. This significantly increases the electron density at the positions ortho (C2, C6) and para (C4) to the amino group, making these sites highly susceptible to electrophilic attack. cognitoedu.orgorganicchemistrytutor.com Therefore, the -N(CH₃)₂ group is a strong ortho, para-director.

Acetyl Group (-COCH₃): This group is a deactivating substituent. savemyexams.com The carbonyl group is strongly electron-withdrawing through both the inductive (-I) and resonance (-M) effects. It pulls electron density out of the aromatic ring, making it less reactive towards electrophiles. This deactivating effect is most pronounced at the ortho and para positions. Consequently, electrophilic attack is directed to the meta (C3, C5) positions, which are comparatively less electron-deficient. wikipedia.orglibretexts.org

Table 1: Directing Effects of Substituents on this compound

| Substituent Group | Position | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|---|

| -N(CH₃)₂ | 1 | +M, -I (net donating) | Strongly Activating | Ortho, Para (2, 4, 6) |

| -COCH₃ | 3 | -M, -I (withdrawing) | Strongly Deactivating | Meta (1, 5) |

Specific nitration studies on this compound are not extensively documented. However, its reactivity can be predicted based on studies of similar compounds, such as N,N-dimethylaniline. The outcome of nitration is highly dependent on the reaction conditions, particularly the acidity of the medium.

Under strongly acidic conditions (e.g., a mixture of concentrated nitric acid and sulfuric acid), the N,N-dimethylamino group is protonated to form the anilinium ion, -N⁺H(CH₃)₂. stackexchange.com This protonated group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect. doubtnut.com In this scenario, the entire aromatic ring becomes extremely deactivated, as it bears three electron-withdrawing groups (two acetyls and one anilinium ion). Electrophilic substitution would be exceptionally difficult.

To achieve nitration directed by the unprotonated amino group, milder conditions are necessary. For instance, using nitric acid in acetic anhydride (B1165640) could potentially lead to substitution at the positions activated by the amino group. pw.edu.pl In this case, the electrophile (NO₂⁺) would be directed to the ortho and para positions (C2, C4, C6). The expected major product would likely be N,N-Dimethyl-4-nitro-3,5-diacetylaniline, with the para position being favored due to reduced steric hindrance from the dimethylamino group.

Table 2: Predicted Nitration Products of this compound under Various Conditions

| Nitrating Agent | Conditions | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| HNO₃ / H₂SO₄ | Strongly Acidic | Reaction highly unlikely | Extreme deactivation from protonated amino group and two acetyl groups. stackexchange.com |

As with nitration, the halogenation of this compound is predicted to follow the directing influence of the dimethylamino group. The deactivating acetyl groups will slow the reaction rate compared to the vigorous halogenation of N,N-dimethylaniline itself.

Regiocontrol will be dictated by the ortho, para-directing N,N-dimethylamino group. Halogenation is expected to occur at the C2, C4, and C6 positions. The para position (C4) is often favored for substitution to minimize steric clashes with the N,N-dimethyl group. For example, the bromination of the structurally related N,N-dimethyl-3-(trifluoromethyl)aniline using a mild brominating agent occurs selectively at the 4-position (para to the amino group). orgsyn.org A similar outcome would be anticipated for this compound.

The choice of halogenating agent and reaction conditions can influence the selectivity and extent of halogenation. Milder reagents would favor monosubstitution, while more reactive conditions could potentially lead to disubstitution at the remaining activated sites (e.g., 4- and 2-positions or 2- and 6-positions).

Table 3: Predicted Halogenation Products of this compound

| Halogenating Agent | Predicted Major Product |

|---|---|

| Br₂ in CH₂Cl₂ | N,N-Dimethyl-4-bromo-3,5-diacetylaniline |

| SO₂Cl₂ | N,N-Dimethyl-4-chloro-3,5-diacetylaniline |

Reactions of the Acetyl Functional Groups

The two equivalent acetyl groups on the ring provide reactive sites for a variety of nucleophilic addition and condensation reactions, as well as selective redox transformations characteristic of methyl ketones.

The carbonyl carbons of the acetyl groups are electrophilic and susceptible to attack by nucleophiles. Since the two acetyl groups are chemically equivalent, reactions are expected to occur at both sites, though partial reaction to give mono-substituted products may be possible by controlling stoichiometry.

Nucleophilic Addition: Treatment with organometallic reagents such as Grignard reagents (R-MgBr) or organolithium reagents (R-Li) followed by aqueous workup would convert both acetyl groups into tertiary alcohols.

Condensation Reactions: The carbonyl groups can react with nitrogen-based nucleophiles to form a variety of derivatives. These reactions typically involve the initial addition of the nucleophile to the carbonyl carbon, followed by the elimination of a water molecule.

Reaction with primary amines (R-NH₂) yields imines.

Reaction with hydroxylamine (B1172632) (NH₂OH) yields oximes.

Reaction with hydrazine (B178648) (H₂NNH₂) and its derivatives (e.g., 2,4-dinitrophenylhydrazine) yields hydrazones.

Alpha-Proton Chemistry: The methyl protons of the acetyl groups are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in reactions such as Claisen-Schmidt condensations with non-enolizable aldehydes (e.g., benzaldehyde).

Table 4: Representative Reactions of the Acetyl Groups

| Reagent(s) | Reaction Type | Product Functional Group |

|---|---|---|

| 1. CH₃MgBr / 2. H₃O⁺ | Nucleophilic Addition | Tertiary Alcohol |

| NH₂OH | Condensation | Oxime |

| H₂NNH₂ | Condensation | Hydrazone |

The carbonyls of the acetyl groups can be selectively reduced or oxidized without affecting the aromatic ring or the dimethylamino group using appropriate reagents.

Selective Reduction:

To Alcohols: The ketone groups can be readily reduced to secondary alcohols using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a mild and effective reagent for this transformation, yielding N,N-Dimethyl-3,5-bis(1-hydroxyethyl)aniline.

To Methylene Groups: Complete deoxygenation of the carbonyls to form ethyl groups can be achieved via Wolff-Kishner reduction (hydrazine, KOH, heat). This method is performed under basic conditions, which are compatible with the amino group. The Clemmensen reduction (Zn(Hg), HCl) is less suitable due to the strongly acidic conditions which would protonate the amine.

Selective Oxidation:

Haloform Reaction: As methyl ketones, the acetyl groups are susceptible to the haloform reaction. Treatment with an excess of a halogen (I₂, Br₂, or Cl₂) in a strong base (e.g., NaOH) would result in the oxidative cleavage of the methyl groups. This would convert both acetyl groups into carboxylate groups upon workup, yielding 3,5-bis(dimethylamino)benzoic acid, along with the corresponding haloform (e.g., iodoform, CHI₃).

Table 5: Selective Redox Reactions of the Acetyl Groups

| Reagent(s) | Transformation | Product Functional Group |

|---|---|---|

| NaBH₄, Methanol (B129727) | Carbonyl Reduction | Secondary Alcohol |

| H₂NNH₂, KOH, Heat | Carbonyl Reduction (Deoxygenation) | Alkane (Ethyl group) |

Annulation and Heterocyclic Ring Formation via Diacetyl Moieties

The presence of two acetyl groups in a 1,3-relationship on the aniline (B41778) ring provides a versatile scaffold for the construction of fused heterocyclic systems through annulation reactions. This reactivity is characteristic of 1,3-dicarbonyl compounds, which can react with a variety of dinucleophiles to form five- or six-membered rings.

The diacetyl moieties can undergo condensation reactions with suitable reagents to yield a diverse array of heterocyclic structures. For instance, reaction with hydrazine derivatives can lead to the formation of pyrazole rings. Similarly, condensation with hydroxylamine can produce isoxazoles, while amidines or guanidine can be employed to construct pyrimidine rings.

A plausible synthetic route for heterocycle formation involves a sequence of reactions that begins with the nucleophilic addition of a dinucleophile to one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic heterocyclic ring. The specific reaction conditions, such as solvent and temperature, can influence the reaction pathway and the final product distribution. The electron-withdrawing nature of the heterocyclic substituent often plays a pivotal role in the course of these reactions beilstein-journals.org. While specific studies on this compound are not extensively documented, the established reactivity of 1,3-diketones provides a strong predictive framework for its potential in heterocyclic synthesis beilstein-journals.orgsemanticscholar.orgnih.gov.

Table 1: Potential Heterocyclic Products from this compound

| Reactant | Resulting Heterocycle |

|---|---|

| Hydrazine (H₂NNH₂) | Fused Pyrazole |

| Hydroxylamine (H₂NOH) | Fused Isoxazole (B147169) |

| Urea (B33335) (H₂NCONH₂) | Fused Pyrimidine |

Reactivity of the Tertiary Amine Moiety

The N,N-dimethylamino group, a tertiary amine, is a key functional group that significantly influences the molecule's electronic properties and provides a site for various chemical transformations.

The lone pair of electrons on the nitrogen atom of the tertiary amine makes it susceptible to oxidation. Treatment with oxidizing agents such as hydrogen peroxide or peroxy acids can convert the N,N-dimethylamino group into an N-oxide. The formation of this compound N-oxide introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, altering the molecule's polarity and reactivity. In some biological systems, N-oxidation is a recognized metabolic pathway for N,N-dimethylanilines, often mediated by enzymes like cytochrome P-450 nih.govchemicalbook.com.

Quaternization involves the reaction of the tertiary amine with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium salt. This reaction proceeds via an Sₙ2 mechanism where the nitrogen atom acts as a nucleophile. The resulting salt features a positively charged nitrogen atom bonded to four carbon atoms. Such quaternization reactions are often influenced by the solvent, with polar solvents generally favoring the reaction researchgate.net. This modification transforms the neutral amine into a permanently charged cationic group, which can have applications in modifying the solubility and electronic properties of the molecule.

The basicity of the tertiary amine in this compound is a critical parameter governing its behavior in acid-base reactions and its ability to participate in proton transfer dynamics acs.orgnih.govresearcher.life. Compared to the parent compound, N,N-dimethylaniline, the basicity of this compound is expected to be significantly lower.

Table 2: Comparison of Basicity

| Compound | pKa (in H₂O) | Influencing Factors |

|---|---|---|

| N,N-Dimethylaniline | ~5.1 researchgate.net | +I effect of methyl groups, resonance with the ring. |

Organometallic Transformations and Carbon-Hydrogen (C-H) Activation

The aromatic ring of this compound is amenable to functionalization through organometallic pathways, particularly those involving the activation of C-H bonds.

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings wikipedia.org. This method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at a nearby ortho position uwindsor.cabaranlab.org. In this compound, both the N,N-dimethylamino group and the acetyl groups can potentially function as DMGs.

The N,N-dimethylamino group is a well-established DMG, directing lithiation to the C2 and C6 positions. The acetyl groups, being carbonyl-containing moieties, can also direct metalation to their ortho positions (C2, C4, and C6). Therefore, the outcome of a directed metalation reaction on this substrate would depend on the relative directing ability of these groups and the reaction conditions employed. Competition experiments with different directing groups have established a hierarchy of their effectiveness nih.govharvard.edu. It is plausible that metalation would preferentially occur at the C4 position, which is ortho to both acetyl groups, or at the C2/C6 positions, which are ortho to the amine and one acetyl group. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents.

In recent years, transition metal-catalyzed C-H functionalization has emerged as a highly efficient tool for the synthesis of complex organic molecules nih.govmdpi.com. The N,N-dimethylamino group and the acetyl groups in this compound can serve as directing groups to guide transition metals (e.g., palladium, rhodium, iridium) to specific C-H bonds on the aromatic ring harvard.eduvirginia.edusnnu.edu.cn.

Amine-directed C-H functionalization: The tertiary amine can form a cyclometalated intermediate with a transition metal catalyst, leading to the activation of the C-H bonds at the C2 and C6 positions. This allows for the introduction of various functional groups, such as aryl, alkyl, or heteroatom-containing moieties, at these positions rsc.org.

Acetyl-directed C-H functionalization: Similarly, the carbonyl oxygen of the acetyl groups can coordinate to a metal center, directing C-H activation to the ortho C4 position.

The regioselectivity of these transformations can often be controlled by the choice of catalyst, ligands, and reaction conditions. This dual-directing group scenario presents an opportunity for selective functionalization at different positions of the aniline ring, providing a powerful strategy for the synthesis of highly substituted aniline derivatives.

Radical Chemistry and Redox Pathways of this compound

The primary event in the redox chemistry of N,N-dimethylaniline derivatives is the single-electron oxidation of the lone pair of electrons on the nitrogen atom, leading to the formation of a radical cation. The stability and reactivity of this radical cation are intricately linked to the electronic nature of the substituents on the aromatic ring.

In the case of this compound, the two acetyl groups exert a strong electron-withdrawing effect. This effect significantly decreases the electron density on the aniline nitrogen, making the initial oxidation step considerably more challenging compared to the unsubstituted N,N-dimethylaniline. Consequently, a substantially higher oxidation potential is anticipated for this compound.

The magnitude of this effect can be quantitatively estimated using Hammett substituent constants (σ). These constants provide a measure of the electronic influence of a substituent on the reactivity of a parent compound. The acetyl group in the meta position has a positive Hammett constant, indicating its electron-withdrawing nature.

| Substituent | Hammett Constant (σ_meta) |

|---|---|

| -H | 0.00 |

| -COCH₃ | 0.38 |

| Compound | Oxidation Potential (E½ vs. SCE) | Comment |

|---|---|---|

| N,N-Dimethylaniline | ~0.7 V | Experimentally determined value |

| This compound | > 1.0 V (Estimated) | Estimated based on the electron-withdrawing nature of the two acetyl groups |

Once formed, the radical cation of this compound is expected to exhibit lower stability compared to the radical cation of the parent compound. The electron-withdrawing acetyl groups will destabilize the positive charge on the nitrogen atom, making the radical cation more reactive and prone to subsequent chemical transformations.

The mechanistic pathways following the initial one-electron oxidation are likely to be influenced by the decreased stability of the radical cation. Potential reaction pathways include:

Deprotonation: The radical cation could undergo deprotonation from one of the N-methyl groups, leading to the formation of a neutral α-amino radical. This pathway is common for radical cations of N,N-dialkylanilines.

Follow-up Reactions: The highly reactive and unstable radical cation could participate in various follow-up reactions, such as dimerization or reaction with nucleophiles present in the reaction medium. The specific pathway would be highly dependent on the reaction conditions.

It is important to note that for tertiary amines bearing strong electron-withdrawing groups, the formation of a stable radical cation intermediate can be difficult to achieve. In some instances, the oxidation may not occur at all under typical electrochemical conditions, or the intermediate may be too short-lived to be detected.

Advanced Spectroscopic and Structural Characterization of N,n Dimethyl 3,5 Diacetylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the detailed structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and provides insight into the connectivity and spatial relationships between atoms.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum of N,N-Dimethyl-3,5-diacetylaniline is predicted to exhibit distinct signals corresponding to the aromatic protons, the N-methyl protons, and the acetyl methyl protons. The aromatic region would likely show two signals, a singlet for the H4 proton and a doublet or singlet for the H2 and H6 protons, integrating to one and two protons, respectively. The N,N-dimethyl group would appear as a singlet integrating to six protons, and the two acetyl methyl groups would also produce a singlet integrating to six protons.

The ¹³C NMR spectrum would complement the ¹H data, showing distinct resonances for each carbon atom in the molecule. The carbonyl carbons of the acetyl groups are expected to appear significantly downfield. Based on data for analogous compounds like N,N,3-trimethylaniline rsc.org, the aromatic carbons would have predictable shifts influenced by the electron-donating N,N-dimethyl group and the electron-withdrawing acetyl groups.

Predicted ¹H NMR Chemical Shifts for this compound

This table is predictive and based on the analysis of similar structures.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H4 | 7.5 - 7.8 | s | 1H |

| Aromatic H2, H6 | 7.2 - 7.4 | s | 2H |

| N(CH₃)₂ | 3.0 - 3.2 | s | 6H |

Predicted ¹³C NMR Chemical Shifts for this compound

This table is predictive and based on the analysis of similar structures.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 195 - 200 |

| Aromatic C1 | 150 - 155 |

| Aromatic C3, C5 | 135 - 140 |

| Aromatic C2, C6 | 115 - 120 |

| Aromatic C4 | 110 - 115 |

| N(CH₃)₂ | 40 - 45 |

Two-Dimensional NMR Spectroscopy:

COSY (Correlation Spectroscopy): A COSY spectrum would reveal scalar couplings between protons, primarily confirming the connectivity within the aromatic ring, although for this specific substitution pattern, long-range couplings might be weak or absent.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom. This is crucial for definitively assigning the aromatic C-H pairs and the methyl groups to their respective carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the spatial proximity of protons. For this compound, NOESY could reveal through-space interactions between the N-methyl protons and the H2/H6 aromatic protons, providing insights into the preferred conformation of the N,N-dimethyl group relative to the aromatic ring.

The N,N-dimethylamino group and the two acetyl groups in this compound are not static and can undergo rotational motion. Dynamic NMR (DNMR) spectroscopy is the technique of choice to study these conformational exchange processes.

Specifically, the rotation around the C-N bond of the N,N-dimethylamino group and the C-C bonds of the acetyl groups could be restricted at lower temperatures. By acquiring NMR spectra at various temperatures, it might be possible to observe the coalescence and subsequent splitting of signals. For instance, if the rotation around the C-N bond is slow on the NMR timescale at low temperatures, the two N-methyl groups could become diastereotopic and show two separate signals. The rate of this rotation could then be quantified using line-shape analysis, providing the activation energy for this conformational process. Similarly, hindered rotation of the acetyl groups could also be investigated, although this typically requires lower temperatures.

Vibrational Spectroscopy for Molecular Structure and Dynamics

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and their vibrational modes.

The FT-IR spectrum of this compound is expected to be rich in information. The most prominent and diagnostic absorption band would be the C=O stretching vibration of the two acetyl groups, anticipated to appear in the region of 1670-1690 cm⁻¹. The exact position would be influenced by conjugation with the aromatic ring. The C-N stretching vibration of the tertiary aromatic amine would likely be observed in the 1350-1250 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹. The aromatic C=C stretching vibrations will give rise to a series of bands in the 1600-1450 cm⁻¹ region. sphinxsai.comresearchgate.net

Predicted FT-IR Vibrational Frequencies for this compound

This table is predictive and based on the analysis of similar structures.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| C=O Stretch (Acetyl) | 1690 - 1670 |

| Aromatic C=C Stretch | 1600 - 1450 |

Raman spectroscopy provides complementary information to FT-IR. While the C=O stretch is also observable in the Raman spectrum, the aromatic C=C stretching vibrations are often more intense and well-resolved. The symmetric breathing mode of the substituted benzene (B151609) ring is a characteristic Raman band. The C-H stretching vibrations will also be present. Raman spectroscopy is particularly useful for studying non-polar bonds, and thus can provide clear signals for the carbon skeleton of the molecule. sphinxsai.comresearchgate.netchemicalbook.com

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions within the substituted aromatic system. The presence of the electron-donating N,N-dimethyl group and the electron-withdrawing acetyl groups will significantly influence the position and intensity of the absorption bands compared to unsubstituted benzene.

Based on data for N,N-dimethylaniline, which has absorption maxima around 251 nm and 299 nm photochemcad.comaatbio.com, this compound is expected to show a red-shift (bathochromic shift) in its absorption bands due to the extension of the conjugated system by the acetyl groups. The spectrum would likely exhibit two main absorption bands, corresponding to transitions to different excited states.

Upon excitation with an appropriate wavelength of light, the molecule may exhibit fluorescence. The emission spectrum would be red-shifted compared to the absorption spectrum (Stokes shift). The fluorescence properties, such as the quantum yield and lifetime, would be sensitive to the molecular structure and the solvent environment. The presence of the acetyl groups may provide pathways for non-radiative decay, potentially affecting the fluorescence intensity.

Predicted UV-Vis Absorption Maxima for this compound

This table is predictive and based on the analysis of similar structures.

| Transition | Predicted λ_max (nm) |

|---|---|

| π → π* | 260 - 280 |

Electronic Transitions and Band Assignments in Solution and Solid State

The electronic absorption spectrum of this compound is expected to be dominated by transitions involving the π-electron system of the benzene ring, perturbed by the strong electron-donating dimethylamino group and the electron-withdrawing acetyl groups. In analogous compounds like N,N-dimethylaniline, the absorption spectrum in a non-polar solvent like cyclohexane (B81311) shows a strong primary absorption band around 251 nm and a weaker secondary band at approximately 298 nm. photochemcad.comaatbio.com These are attributed to π → π* transitions.

The primary band is analogous to the B-band of benzene, while the secondary, lower-energy band is related to the charge-transfer character from the lone pair of the nitrogen atom into the π-system of the ring. For this compound, the presence of two meta-directing acetyl groups is anticipated to cause a bathochromic (red) shift of these bands compared to N,N-dimethylaniline, due to the extension of the conjugated system.

In the solid state, intermolecular interactions can lead to further shifts in the absorption bands. These shifts can be either bathochromic or hypsochromic (blue shift) depending on the packing arrangement of the molecules in the crystal lattice.

Table 1: Expected Electronic Transitions for this compound in Solution

| Transition | Expected Wavelength (λmax) Range (nm) | Assignment |

| Primary Absorption | 260-280 | π → π* (Benzenoid B-band) |

| Secondary Absorption | 300-330 | Intramolecular Charge Transfer (ICT) |

Solvatochromic Behavior and Environmental Perturbations on Electronic Spectra

The electronic spectra of this compound are predicted to exhibit significant solvatochromism, where the position of the absorption bands changes with the polarity of the solvent. This phenomenon is a direct consequence of the change in the dipole moment of the molecule upon electronic excitation.

For N,N-dimethylaniline, a positive solvatochromism is observed for the charge-transfer band, meaning the absorption maximum shifts to longer wavelengths (red shift) as the solvent polarity increases. This indicates that the excited state is more polar than the ground state. In the case of this compound, the presence of the two acetyl groups will likely enhance the intramolecular charge transfer character, leading to a more pronounced solvatochromic shift. The dimethylamino group acts as the donor, and the di-acetylated phenyl ring acts as the acceptor.

The effect of the solvent on the electronic spectra can be rationalized by considering the stabilization of the ground and excited states. Polar solvents will solvate the polar excited state more effectively than the less polar ground state, thus lowering the energy of the excited state and causing a red shift in the absorption maximum.

X-ray Crystallography for Solid-State Architecture

While a specific crystal structure for this compound is not publicly available, we can infer its likely solid-state characteristics from related compounds.

Single Crystal X-ray Diffraction Analysis of Molecular Conformation and Geometry

A single-crystal X-ray diffraction study of this compound would be expected to reveal a non-planar conformation. The nitrogen atom of the dimethylamino group is likely to have a trigonal pyramidal geometry, although it can become more planar depending on the degree of p-π interaction with the aromatic ring. researchgate.net The two acetyl groups, due to steric hindrance with each other and with the dimethylamino group, would likely be twisted out of the plane of the benzene ring.

Table 2: Predicted Key Geometric Parameters for this compound

| Parameter | Predicted Value |

| C-N (amino) bond length | ~1.36 - 1.40 Å |

| Sum of angles at the nitrogen atom | < 360° (indicating pyramidalization) |

| Dihedral angle (acetyl group vs. ring) | > 0° |

Mass Spectrometry for Molecular Ion and Fragmentation Pathway Analysis

The mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern will be characteristic of the functional groups present.

A primary fragmentation pathway would likely involve the loss of a methyl group from the dimethylamino moiety, leading to a stable [M-15]⁺ ion. Another significant fragmentation would be the cleavage of the acetyl groups. This could occur through the loss of a ketene (B1206846) molecule (CH₂=C=O, mass 42) or an acetyl radical (CH₃CO•, mass 43).

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 219 | [M]⁺ (Molecular Ion) |

| 204 | [M - CH₃]⁺ |

| 176 | [M - CH₃CO]⁺ |

| 134 | [M - 2(CH₃CO)]⁺ |

Photoelectron Spectroscopy for Electronic Structure and Excited State Dynamics

Time-resolved photoelectron imaging studies on related molecules like N,N-dimethylaniline and 3,5-dimethylaniline (B87155) provide insight into the electronic relaxation dynamics following UV excitation. hw.ac.uk In these systems, excitation can populate multiple singlet excited states, including a ππ* state and a 3s/πσ* Rydberg state.

For this compound, similar complex dynamics are anticipated. Following initial photoexcitation, the molecule would likely undergo rapid internal conversion between excited electronic states. The acetyl groups can influence the energy levels of the ππ* states and may introduce n→π* transitions, further complicating the excited-state landscape. The decay from the excited states can proceed through fluorescence or non-radiative pathways, including intersystem crossing to the triplet manifold. The specific dynamics would be highly dependent on the excitation wavelength and the solvent environment.

Design and Synthesis of Novel Derivatives of N,n Dimethyl 3,5 Diacetylaniline

Functionalization at the Acetyl Groups for Extended Conjugation

The two acetyl groups of N,N-Dimethyl-3,5-diacetylaniline are prime sites for reactions that can extend the molecule's conjugated system. The carbonyl carbon of the acetyl group is electrophilic, and the adjacent methyl protons are acidic, making them susceptible to a variety of condensation reactions.

A significant strategy for extending conjugation involves the synthesis of chalcones, which are 1,3-diaryl-2-propen-1-ones. These compounds are typically synthesized via a base-catalyzed Claisen-Schmidt condensation between an acetophenone (B1666503) and a benzaldehyde (B42025) derivative. nih.govyoutube.comresearchgate.net In the case of this compound, its two acetyl groups can react with various aromatic aldehydes to form bis-chalcone derivatives.

The reaction involves the deprotonation of the methyl group of the acetyl moiety by a base, such as sodium hydroxide, to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration yields the α,β-unsaturated carbonyl system of the chalcone (B49325). youtube.com The general scheme for this reaction allows for the introduction of a wide variety of substituents on the aromatic aldehyde, thereby tuning the properties of the resulting chalcone. For example, using substituted benzaldehydes can introduce different electronic effects into the final molecule. nih.govnih.gov

Table 1: Synthesis of Chalcone Derivatives from this compound

| Reactant 1 | Reactant 2 (Aromatic Aldehyde) | Catalyst | Product Type | Potential Properties |

| This compound | Substituted Benzaldehydes (e.g., 4-methoxybenzaldehyde, 4-nitrobenzaldehyde) | Base (e.g., NaOH, KOH) | Bis-Chalcone | Extended π-conjugation, potential for nonlinear optical properties, biological activity. nih.govnih.gov |

| This compound | Heterocyclic Aldehydes (e.g., 2-furaldehyde, 2-thiophenecarboxaldehyde) | Base (e.g., NaOH, KOH) | Heterocyclic Bis-Chalcone | Modified electronic properties, potential for use as ligands or in medicinal chemistry. |

The carbonyl groups of this compound and its chalcone derivatives can undergo condensation reactions with various amine-containing nucleophiles. Reaction with primary amines leads to the formation of imines (Schiff bases), while reactions with binucleophiles like hydrazine (B178648) or hydroxylamine (B1172632) can lead to the formation of five- or six-membered heterocyclic rings. researchgate.netresearchgate.net

For instance, the chalcone derivatives synthesized in the previous step can react with hydrazine hydrate (B1144303) to yield pyrazoline derivatives. researchgate.netmdpi.com Pyrazolines are five-membered heterocyclic compounds known for a wide range of biological activities. The reaction proceeds through the nucleophilic attack of the hydrazine on the β-carbon of the α,β-unsaturated carbonyl system, followed by an intramolecular cyclization and dehydration. Similarly, reaction with hydroxylamine hydrochloride can produce isoxazole (B147169) derivatives, and reactions with urea (B33335) or thiourea (B124793) can yield oxazine (B8389632) and thiazine (B8601807) derivatives, respectively. researchgate.netresearchgate.net

Table 2: Heterocyclic Derivatives from this compound Chalcones

| Chalcone Derivative | Reagent | Resulting Heterocycle |

| Bis-Chalcone of this compound | Hydrazine Hydrate | Bis-Pyrazoline |

| Bis-Chalcone of this compound | Phenylhydrazine | Bis-(N-phenyl)pyrazoline |

| Bis-Chalcone of this compound | Hydroxylamine Hydrochloride | Bis-Isoxazole |

| Bis-Chalcone of this compound | Urea | Bis-Oxazine |

| Bis-Chalcone of this compound | Thiourea | Bis-Thiazine |

Modification of the Aromatic Ring System for Tunable Properties

Altering the substituents on the central aromatic ring of this compound is another powerful strategy to fine-tune the molecule's properties. This can be achieved by introducing new functional groups or by extending the π-system through coupling reactions.

The electronic properties of the aniline (B41778) core can be modulated by introducing additional substituents. The existing dimethylamino group is a strong electron-donating group and directs electrophilic aromatic substitution primarily to the ortho and para positions. However, in this compound, the positions ortho to the amino group are sterically hindered, and the para position is occupied. The acetyl groups are electron-withdrawing and meta-directing.

Electrophilic substitution reactions, such as nitration, can introduce electron-withdrawing groups onto the aromatic ring. It is important to note that under strongly acidic conditions, as used in nitration (HNO₃/H₂SO₄), the dimethylamino group can be protonated to form an anilinium ion. stackexchange.com This protonated group becomes a meta-directing, deactivating group, which would direct incoming electrophiles to the positions meta to it. This provides a route to further functionalize the aromatic ring.

Modern cross-coupling reactions offer a versatile toolkit for extending the π-conjugated system by forming new carbon-carbon bonds. Reactions like the Suzuki, Heck, and Sonogashira couplings can be employed to introduce aryl or vinyl groups onto the aromatic ring. To achieve this, the aromatic ring of this compound would first need to be functionalized with a suitable group, such as a halide or a boronic ester.

For instance, the synthesis of boronic ester derivatives, such as N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, provides a precursor for Suzuki coupling reactions. chemscene.com This reaction allows for the introduction of various aryl and heteroaryl groups, significantly extending the π-system and creating more complex molecular architectures.

Table 3: Potential Arylation/Vinylation Reactions for this compound Derivatives

| Reaction Type | Required Functionalization on Aniline Ring | Coupling Partner | Catalyst | Potential Outcome |

| Suzuki Coupling | Boronic Acid / Ester | Aryl/Vinyl Halide | Palladium Catalyst | Arylated/Vinylated Derivative |

| Heck Coupling | Halide (Br, I) | Alkene | Palladium Catalyst | Vinylated Derivative |

| Sonogashira Coupling | Halide (Br, I) | Terminal Alkyne | Palladium/Copper Catalyst | Alkynylated Derivative |

Derivatives for Supramolecular Assembly and Host-Guest Chemistry

The derivatives of this compound, particularly those with extended π-systems and specific functional groups, have the potential to be used as building blocks in supramolecular chemistry. The planar nature of the chalcone and heterocyclic derivatives, combined with the presence of hydrogen bond acceptors (carbonyl, imine, and heterocyclic nitrogen atoms) and potential hydrogen bond donors (if secondary amines are used for condensation), makes them suitable candidates for forming ordered structures through non-covalent interactions.

For example, molecules with extended aromatic surfaces can participate in π-π stacking interactions, a key driving force in the self-assembly of many supramolecular architectures. The introduction of specific recognition sites, such as crown ether moieties or calixarene-like structures, through functionalization of the aromatic rings could lead to derivatives capable of acting as hosts in host-guest systems, with potential applications in sensing and molecular recognition. The design of such derivatives would focus on creating pre-organized cavities or clefts that can selectively bind to specific guest molecules. While direct examples involving this compound are not extensively documented, the synthetic strategies outlined provide clear pathways to such advanced molecular systems.

Research on this compound and its Polymeric Architectures Remains Undocumented

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the documented research concerning the chemical compound this compound. Specifically, there is no available information on the design and synthesis of its novel derivatives or its use in polymerization and the creation of macromolecular architectures.

The specified subsection for this article, "6.4. Polymerization and Macromolecular Architectures Incorporating this compound Moieties," cannot be developed at this time due to the absence of published research findings. Extensive searches have yielded no data on polymerization methods, the types of macromolecular structures that could be formed from this monomer, or the properties of any resulting polymers.

Consequently, the creation of detailed research findings and data tables as requested is not possible. The scientific community has yet to explore the potential of this compound as a building block for polymeric materials. Therefore, any discussion on its role in polymer chemistry would be purely speculative and would not meet the required standards of a professional and authoritative article based on verifiable sources.

Further research into the synthesis and reactivity of this compound is required before any substantive discussion on its application in polymer science can occur.

Exploration of Advanced Research Applications for N,n Dimethyl 3,5 Diacetylaniline

Utility as a Versatile Synthetic Building Block in Complex Molecule Synthesis

The structure of N,N-Dimethyl-3,5-diacetylaniline, featuring reactive acetyl and directing dimethylamino functional groups, positions it as a potentially valuable scaffold for the construction of more complex molecular architectures.

The two acetyl groups on the this compound backbone are ripe for a variety of chemical transformations, making the compound a plausible precursor to a diverse array of highly substituted aromatic and heteroaromatic systems. For instance, these ketone functionalities can undergo reactions such as oxidation, reduction, halogenation, and condensation.

One potential synthetic route could involve the conversion of the acetyl groups into other functionalities. For example, reaction with an appropriate oxidizing agent could yield the corresponding dicarboxylic acid derivative. Conversely, reduction of the acetyl groups would lead to the formation of a di-alcohol, which could be further functionalized.

Furthermore, the acetyl groups can serve as handles for the construction of fused heterocyclic rings. Condensation reactions with hydrazines, hydroxylamine (B1172632), or other binucleophiles could pave the way for the synthesis of pyrazole, isoxazole (B147169), or benzodiazepine (B76468) derivatives, respectively. The synthesis of various heteroaromatic compounds from functionalized building blocks is a cornerstone of medicinal and materials chemistry. nih.govresearchgate.net While direct examples using this compound are not documented, the principles of heterocyclic synthesis strongly support its potential in this area.

A hypothetical reaction pathway is illustrated below:

| Starting Material | Reagent | Potential Product Class |

| This compound | Hydrazine (B178648) | Bis(pyrazolyl)aniline derivative |

| This compound | Hydroxylamine | Bis(isoxazolyl)aniline derivative |

| This compound | o-Phenylenediamine | Dibenzodiazepine derivative |

This table presents hypothetical transformations based on established chemical principles, as direct experimental data for this compound is not available in the reviewed literature.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, are powerful tools for generating molecular diversity. scribd.comnih.gov The presence of two ketone functionalities in this compound makes it an interesting candidate for such reactions.

For example, it could potentially participate in MCRs that involve aldehydes, amines, and ketones. nuph.edu.uaresearchgate.net The acetyl groups could act as the ketone component, reacting with other amines and aldehydes to rapidly build complex molecular scaffolds. The inherent functionality of the N,N-dimethylamino group would also be incorporated into the final product, potentially influencing its chemical and physical properties. The development of novel MCRs is a vibrant area of organic synthesis, and molecules like this compound could serve as valuable, yet underexplored, components. rsc.org

Role in Optoelectronic Materials Research

The electronic nature of this compound, characterized by a potent electron-donating group (N,N-dimethylamino) and two electron-accepting groups (acetyls), suggests its potential for applications in optoelectronic materials. This donor-acceptor architecture is a common design motif for materials used in organic electronic devices. nih.gov

In the field of organic light-emitting diodes (OLEDs), molecules with a donor-acceptor structure are of significant interest. snu.ac.krresearchgate.netresearchgate.net The intramolecular charge transfer (ICT) from the donor to the acceptor upon photo or electrical excitation is a key process that can lead to light emission. The N,N-dimethylamino group in this compound can act as a strong electron donor, while the acetyl groups function as acceptors. nih.gov

The specific 3,5-substitution pattern could lead to interesting properties. The meta-relationship between the donor and acceptors might result in a more localized ICT state compared to para-substituted analogues, potentially influencing the emission color and efficiency. While numerous donor-acceptor molecules based on N,N-dimethylaniline have been investigated for OLED applications, research on systems with two meta-positioned acetyl groups is absent. sigmaaldrich.comacs.org

Below is a table comparing the functional groups of this compound with common donor and acceptor moieties used in OLED materials:

| Component | Functional Group in this compound | Examples of Similar Moieties in OLED Materials |

| Donor | N,N-dimethylamino | Triphenylamine, Carbazole, Phenoxazine snu.ac.kr |

| Acceptor | Acetyl | Benzophenone, Cyano groups, Boron-containing moieties snu.ac.kr |

This table is for illustrative purposes to show the relevance of the functional groups to the field of organic electronics.

Photosensitizers are crucial components in dye-sensitized solar cells (DSSCs), responsible for absorbing light and initiating the charge separation process. The donor-pi-acceptor (D-π-A) structure is a well-established design principle for efficient organic photosensitizers.

This compound can be considered a D-A-A system. The N,N-dimethylamino group serves as the electron donor, and the phenyl ring acts as the π-bridge. The two acetyl groups are the electron acceptors. This structure could facilitate efficient intramolecular charge transfer upon light absorption, a desirable characteristic for a photosensitizer. Aniline-based derivatives have been explored as photosensitizers, often showing promising performance. nju.edu.cnrsc.org The presence of two acetyl groups could potentially enhance the electronic coupling with the semiconductor surface (e.g., TiO2) in a DSSC, although this remains a theoretical consideration without experimental validation. The use of diacetyl as a photosensitizer in other contexts has been reported, highlighting the potential of the acetyl moiety in photochemistry. rsc.orgresearchgate.net

Application in Catalysis and Ligand Design

The structural features of this compound also suggest its potential, albeit underexplored, role in catalysis and ligand design.

The nitrogen atom of the dimethylamino group possesses a lone pair of electrons, and the oxygen atoms of the acetyl groups also have lone pairs, making the molecule a potential multidentate ligand for metal ions. Coordination to a metal center could be envisaged through the nitrogen and one or both of the acetyl oxygens, forming a chelating ligand. Such ligands can be used to create novel metal complexes with unique catalytic activities.

While N,N-dimethylaniline itself has been used as a catalyst or a catalyst promoter in certain organic reactions, such as reductive lithiations, its role is typically not as a coordinating ligand. nih.gov The modification of the acetyl groups in this compound, for instance, through the formation of imines or other derivatives, could lead to a new family of Schiff base ligands. These ligands are well-known for their ability to form stable complexes with a wide range of transition metals, which are often employed as catalysts in various organic transformations. However, no studies have been published to date that describe the synthesis of ligands or metal complexes derived from this compound.

Based on the comprehensive search conducted, there is currently no specific research data available in the public domain regarding the advanced research applications of This compound in the areas of organocatalysis, ligand design for transition metal catalysis, or as an advanced sensing and imaging probe.

The search results yielded information on related but structurally distinct compounds, such as N,N-dimethylaniline and 3,5-dimethylaniline (B87155), which have documented roles in catalysis and as precursors in various syntheses. However, no literature or research findings specifically address the organocatalytic activities, ligand design potential, or sensing applications of this compound itself.

Therefore, it is not possible to provide a scientifically accurate article on the specified topics for this particular compound based on the currently available information.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N,N-dimethyl-3,5-diacetylaniline, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via sequential acetylation of N,N-dimethylaniline. For example, Friedel-Crafts acetylation using acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) at controlled temperatures (0–5°C) is a standard approach. Reaction optimization should focus on stoichiometry (e.g., molar ratios of acetylating agents) and solvent selection (e.g., dichloromethane vs. nitrobenzene) to minimize side products like over-acetylated derivatives . Purity can be monitored via thin-layer chromatography (TLC) with ethyl acetate/hexane eluents.

Q. How can spectroscopic techniques (e.g., NMR, IR) distinguish this compound from its structural analogs?

- Methodological Answer :

- ¹H NMR : The two acetyl groups in the 3,5-positions will split aromatic protons into a singlet (meta-substitution pattern), while the N,N-dimethyl groups appear as a singlet at ~3.0 ppm.

- IR : Strong carbonyl stretches (~1680 cm⁻¹) and C-N stretches (~1350 cm⁻¹) confirm acetylation and dimethylamine substitution. Compare with analogs like N,N-dimethyl-3,5-dinitroaniline (), where nitro groups show distinct NO₂ stretches (~1520 and 1350 cm⁻¹) .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of acetyl groups. Monitor degradation via periodic HPLC analysis (C18 column, acetonitrile/water gradient). Avoid exposure to moisture or strong acids/bases, which may cleave the acetyl or dimethylamine groups .

Advanced Research Questions

Q. How do electronic effects of acetyl vs. nitro substituents influence the reactivity of N,N-dimethylaniline derivatives?

- Methodological Answer : Acetyl groups are electron-withdrawing via resonance, reducing electron density on the aromatic ring compared to nitro groups (stronger -I effect). This impacts reactivity in electrophilic substitution: acetylated derivatives are less reactive toward further electrophiles. Computational studies (e.g., DFT) can quantify charge distribution differences. For example, compare HOMO-LUMO gaps of this compound and its dinitro analog () using Gaussian09 with B3LYP/6-31G* basis sets .

Q. What experimental and computational strategies resolve contradictions in reported thermodynamic properties (e.g., melting points) of this compound derivatives?

- Methodological Answer :

Experimental : Use differential scanning calorimetry (DSC) with high-purity samples (>99%, verified via GC; see for GC protocols) under controlled heating rates (e.g., 10°C/min).

Computational : Apply group contribution methods (e.g., Joback) or quantum mechanics (QM) to predict melting points. Discrepancies may arise from polymorphic forms or impurities, requiring X-ray crystallography for structural validation .

Q. How can this compound be functionalized for applications in photoactive materials?

- Methodological Answer : Introduce π-conjugated substituents (e.g., vinyl or ethynyl groups) via Sonogashira or Heck coupling. Characterize photophysical properties using UV-Vis (λ_max shifts) and fluorescence spectroscopy. Compare with derivatives like N,N-dimethyl-3,5-dinitroaniline (), where nitro groups quench fluorescence but enhance thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.